3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride
Overview
Description
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C7H11ClF3N3O. It is known for its unique structure, which includes a trifluoromethyl group and an imidazole ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-imidazole with 3,3,3-trifluoro-2-chloropropanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Scientific Research Applications
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-trifluoro-2-propanol: A related compound with similar trifluoromethyl group but lacking the imidazole ring.
3-amino-1,1,1-trifluoropropan-2-ol: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride is unique due to its combination of a trifluoromethyl group and an imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(1-methylimidazol-2-yl)propan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O.2ClH/c1-13-3-2-12-5(13)6(14,4-11)7(8,9)10;;/h2-3,14H,4,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEZCTNCRYMADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CN)(C(F)(F)F)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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